molecular formula C11H21NS B13320069 N-(4,4-Dimethylcyclohexyl)thietan-3-amine

N-(4,4-Dimethylcyclohexyl)thietan-3-amine

Cat. No.: B13320069
M. Wt: 199.36 g/mol
InChI Key: PDJZKHOMJATXJJ-UHFFFAOYSA-N
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Description

N-(4,4-Dimethylcyclohexyl)thietan-3-amine: is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-Dimethylcyclohexyl)thietan-3-amine typically involves the reaction of N-arylcyanamides with 2-(chloromethyl)thiirane in an aqueous alkaline solution. This method provides an efficient route to produce N-aryl-N-(thietan-3-yl)cyanamides with yields ranging from 34% to 76% .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions: N-(4,4-Dimethylcyclohexyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or thioethers.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amine group.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted amines.

Scientific Research Applications

N-(4,4-Dimethylcyclohexyl)thietan-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of sulfur-containing heterocycles.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,4-Dimethylcyclohexyl)thietan-3-amine involves its interaction with molecular targets through the sulfur atom in the thietane ring and the amine group. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions.

Comparison with Similar Compounds

Comparison: N-(4,4-Dimethylcyclohexyl)thietan-3-amine is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the thietane ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

N-(4,4-dimethylcyclohexyl)thietan-3-amine

InChI

InChI=1S/C11H21NS/c1-11(2)5-3-9(4-6-11)12-10-7-13-8-10/h9-10,12H,3-8H2,1-2H3

InChI Key

PDJZKHOMJATXJJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NC2CSC2)C

Origin of Product

United States

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